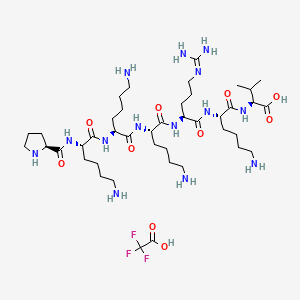
Nls (pkkkrkv) (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nuclear localization signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) trifluoroacetate is a peptide derived from the simian virus 40 large tumor antigen. This peptide sequence, Pro-Lys-Lys-Lys-Arg-Lys-Val, is known for its ability to mediate the transport of proteins into the nucleus by binding to importin α .
Preparation Methods
The synthesis of nuclear localization signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) trifluoroacetate typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC and bases such as DIPEA . After the peptide chain is assembled, it is cleaved from the resin and purified using techniques like HPLC. Industrial production methods may involve large-scale solid-phase synthesis with automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Nuclear localization signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. Common reagents used in its synthesis include coupling agents like HBTU and bases like DIPEA . The major product formed from these reactions is the desired peptide sequence, which can be further modified or conjugated to other molecules for specific applications .
Scientific Research Applications
Nuclear localization signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) trifluoroacetate has a wide range of applications in scientific research. It is extensively used in the field of gene transfer research to enhance nuclear entry of target proteins . By conjugating this peptide to other proteins or molecules, researchers can study the nuclear localization and function of these targets within cells . Additionally, it is used in the development of gene therapy and gene editing techniques to improve the efficiency and accuracy of gene delivery . In the field of cell biology, it helps in understanding the mechanisms of nucleocytoplasmic transport and the role of nuclear localization signals in cellular processes .
Mechanism of Action
The mechanism of action of nuclear localization signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) trifluoroacetate involves its recognition by importin α, a nuclear transport receptor . Upon binding to importin α, the peptide-protein complex is transported through the nuclear pore complex into the nucleus . This process is facilitated by the interaction of importin α with nucleoporins, which are components of the nuclear pore complex . Once inside the nucleus, the complex dissociates, allowing the target protein to exert its function .
Comparison with Similar Compounds
Nuclear localization signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) trifluoroacetate is unique due to its specific sequence derived from the simian virus 40 large tumor antigen . Similar compounds include other nuclear localization signals derived from different proteins, such as the bipartite nuclear localization signal from nucleoplasmin or the nuclear localization signal from the yeast transcription factor GAL4 . These signals also mediate nuclear import but may differ in their sequence and binding affinity to importin α . The uniqueness of nuclear localization signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) trifluoroacetate lies in its high efficiency and specificity for nuclear import, making it a valuable tool in gene transfer and cellular research .
Properties
Molecular Formula |
C42H79F3N14O10 |
|---|---|
Molecular Weight |
997.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H78N14O8.C2HF3O2/c1-25(2)32(39(61)62)54-38(60)30(16-6-10-22-44)52-37(59)31(18-12-24-48-40(45)46)53-36(58)29(15-5-9-21-43)51-35(57)28(14-4-8-20-42)50-34(56)27(13-3-7-19-41)49-33(55)26-17-11-23-47-26;3-2(4,5)1(6)7/h25-32,47H,3-24,41-44H2,1-2H3,(H,49,55)(H,50,56)(H,51,57)(H,52,59)(H,53,58)(H,54,60)(H,61,62)(H4,45,46,48);(H,6,7)/t26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
ZVKZIAGCAKZIOA-XXZMQFNDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















